molecular formula C14H18Cl2O4 B156309 2-Butoxyethyl 2,4-dichlorophenoxyacetate CAS No. 1929-73-3

2-Butoxyethyl 2,4-dichlorophenoxyacetate

Cat. No. B156309
CAS RN: 1929-73-3
M. Wt: 321.2 g/mol
InChI Key: ZMWGIGHRZQTQRE-UHFFFAOYSA-N
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Description

2-Butoxyethyl 2,4-dichlorophenoxyacetate, also known as Acetic acid, (2,4-dichlorophenoxy)-, 2-butoxyethyl ester, is a compound with the molecular formula C14H18Cl2O4 and a molecular weight of 321.196 . It is also known by other names such as Bladex-B, Brush Killer 64, Planotox, and Weedone LV 4 .


Physical And Chemical Properties Analysis

2-Butoxyethyl 2,4-dichlorophenoxyacetate has a density of 1.222g/cm3, a boiling point of 409.3ºC at 760mmHg, and a melting point of 157ºC . Its exact mass is 320.05800, and its LogP is 3.73210 . It is stable at its melting point .

Scientific Research Applications

1. Environmental Impact and Toxicity

2-Butoxyethyl 2,4-dichlorophenoxyacetate, a derivative of 2,4-D, is used as a herbicide. Research on its environmental impact has been extensive. For instance, a study evaluated its acute toxicity to juvenile salmonids and rainbow trout, demonstrating its potential harmful effects on aquatic life (Wan, Watts, & Moul, 1990). Additionally, the effects of 2,4-D on benthic macroinvertebrate communities in artificial pond ecosystems were investigated, showing no primary effects but notable secondary effects over time (Stephenson & Mackie, 1986).

2. Agricultural and Horticultural Applications

2,4-D and its derivatives, including 2-Butoxyethyl 2,4-dichlorophenoxyacetate, are widely used in agriculture and horticulture. A study on the efficacy of different forms of 2,4-D in controlling preharvest fruit drop in citrus found that all forms, including the butoxyethyl ester, were effective (Anthony & Coggins, 1999).

3. Microbial Transformation and Environmental Fate

Research on microbial transformation of 2,4-D and its esters in various environments provides insights into its environmental fate. For example, a study using 2,4-D as a benchmark chemical determined the microbial transformation rates of its butoxyethyl ester in different microbial samples (Newton, Gattie, & Lewis, 1990). Another study developed a model to predict the microbial degradation of organic compounds, including the butoxyethyl ester of 2,4-D, in natural waters (Paris, Steen, Baughman, & Barnett, 1981).

4. Genotoxicity and Health Implications

Investigations into the genotoxicity of 2,4-D and its derivatives have been conducted to assess potential health risks. A study evaluating the genotoxicity of 2,4-D and its derivatives, including the butoxyethylester, in mammalian cell cultures found no evidence of genotoxicity (Gollapudi et al., 1999).

5. Phytoremediation and Environmental Cleanup

The potential of phytoremediation in removing 2,4-D from contaminated environments has also been a topic of research. A study described the inoculation of plants with a bacterial endophyte capable of degrading 2,4-D, enhancing the plants' ability to remove this herbicide from the soil (Germaine et al., 2006).

Safety And Hazards

2-Butoxyethyl 2,4-dichlorophenoxyacetate is a skin and eye irritant . It may be absorbed through the skin . The lethal dose (LD50) for oral ingestion is between 320-617 mg/kg . It is recommended to flush with water and wash with soap and water if it comes into contact with the skin .

properties

IUPAC Name

2-butoxyethyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C14H18Cl2O4/c1-2-3-6-18-7-8-19-14(17)10-20-13-5-4-11(15)9-12(13)16/h4-5,9H,2-3,6-8,10H2,1H3
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InChI Key

ZMWGIGHRZQTQRE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2O4
Source PubChem
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DSSTOX Substance ID

DTXSID1032309
Record name 2,4-D-Butotyl
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Molecular Weight

321.2 g/mol
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Physical Description

Colorless to amber liquid; Insoluble in water (12 mg/L at 25 deg C); [HSDB] Clear liquid; Insoluble in water; [MSDSonline] Dark amber liquid; [Reference #1]
Record name 2,4-D butoxyethyl ester
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Boiling Point

156-162 °C @ 1-1.5 mm Hg
Record name 2,4-D BUTOXYETHYL ESTER
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Flash Point

Greater than 175 °F (open cup) /2,4-D esters/
Record name 2,4-D BUTOXYETHYL ESTER
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Solubility

ESTER FORMULATIONS HAVE LOW SOLUBILITY IN WATER. /2,4-D; SRP: THEY CAN BE DISPERSED AS AQUEOUS EMULSIONS/, Sol in organic solvents @ 20 °C; miscible in acetone, acetonitrile, n-hexane, and methanol., In water: 12 mg/l, @ 25 °C, Soluble in oils /2,4-D esters/
Record name 2,4-D BUTOXYETHYL ESTER
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Density

1.232 g/cu cm @ 20 °C
Record name 2,4-D BUTOXYETHYL ESTER
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Vapor Pressure

0.0000045 [mmHg], 4.5X10-6 mm Hg @ 25 °C
Record name 2,4-D butoxyethyl ester
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Mechanism of Action

... /CHLOROPHENOXY CMPD INCL 2,4-D ESTERS/ EXERT THEIR HERBICIDAL ACTION BY ACTING AS GROWTH HORMONES IN PLANTS. /CHLOROPHENOXY COMPOUNDS/
Record name 2,4-D BUTOXYETHYL ESTER
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Impurities

SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE. /2,4-D ESTERS AND AMINE SALTS/, Various esters, salts & mixtures with other herbicides have been marketed by many companies over the past 40 years. ... A sequestering agent is included in commercial formulations to prevent precipitation of calcium or magnesium salts by hard water.
Record name 2,4-D BUTOXYETHYL ESTER
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Product Name

2-Butoxyethyl 2,4-dichlorophenoxyacetate

Color/Form

Amber liquid, Viscous, colorless liquid

CAS RN

1929-73-3
Record name 2,4-D Butotyl
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Record name 2-butoxyethyl 2,4-dichlorophenoxyacetate
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Record name 2,4-D BUTOXYETHYL ESTER
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Melting Point

Liquid at room temperature
Record name 2,4-D BUTOXYETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liang, HX Wei, YY Zhou, LL Hao, JY Ning… - Food and Chemical …, 2023 - Elsevier
To explore the potential the adverse outcome pathway of Gardenia Yellow (GY)-induced sensitive endpoint for nephrotoxicity, an integrated strategy was applied in the present study. …
Number of citations: 3 www.sciencedirect.com

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